molecular formula C13H14N2O2 B1479034 4-(4-Cyanopiperidin-1-yl)benzoic acid CAS No. 2097957-71-4

4-(4-Cyanopiperidin-1-yl)benzoic acid

Cat. No.: B1479034
CAS No.: 2097957-71-4
M. Wt: 230.26 g/mol
InChI Key: KDMSWDUCUMYQSN-UHFFFAOYSA-N
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Description

4-(4-Cyanopiperidin-1-yl)benzoic acid is a benzoic acid derivative featuring a piperidine ring substituted with a cyano (-CN) group at the 4-position. This compound combines the aromatic carboxylic acid moiety with a heterocyclic amine, rendering it valuable in pharmaceutical and materials science research.

Properties

IUPAC Name

4-(4-cyanopiperidin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c14-9-10-5-7-15(8-6-10)12-3-1-11(2-4-12)13(16)17/h1-4,10H,5-8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDMSWDUCUMYQSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(4-Cyanopiperidin-1-yl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzoic acid moiety substituted with a cyanopiperidine group, which is thought to enhance its biological interactions. The structural formula can be represented as follows:

C13H14N2O2\text{C}_{13}\text{H}_{14}\text{N}_{2}\text{O}_2

Research indicates that compounds similar to this compound may interact with various biological pathways:

  • Inhibition of Protein Kinases : Compounds in this class have shown potential in inhibiting kinases involved in inflammatory and fibrotic disorders, such as IRAK4, which plays a crucial role in immune response regulation .
  • Modulation of Cytokine Production : These compounds may reduce the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6), thereby offering therapeutic benefits in conditions like rheumatoid arthritis and inflammatory bowel disease .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity TypeObserved EffectsReferences
Antimicrobial Moderate activity against Gram-positive bacteria
Anti-inflammatory Inhibition of pro-inflammatory cytokines
Antiproliferative Potential effects on cancer cell lines
Cytotoxicity Varies with concentration; lower toxicity observed

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial properties of various benzoic acid derivatives, including this compound. The compound exhibited moderate antibacterial effects against specific Gram-positive strains, suggesting its potential use in treating bacterial infections .
  • Anti-inflammatory Effects : In vitro studies demonstrated that compounds similar to this compound could significantly inhibit the expression of pro-inflammatory cytokines in synovial cells from rheumatoid arthritis patients. This suggests a mechanism for reducing inflammation and tissue damage associated with chronic inflammatory diseases .
  • Cytotoxicity Assessment : The cytotoxic effects of this compound were evaluated in various cell lines. Results indicated that while some derivatives exhibited significant cytotoxicity, others showed promise with lower toxicity profiles, indicating a potential therapeutic window for further development .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

  • In Silico Studies : Computational modeling has suggested strong binding affinities for various target proteins involved in inflammation and cancer progression, supporting its potential as a lead compound for drug development .
  • Cell-Based Assays : Experimental data from cell-based assays indicate that this compound can modulate pathways related to apoptosis and cell proliferation, further emphasizing its therapeutic potential .

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 4-(4-Cyanopiperidin-1-yl)benzoic acid is in the development of pharmaceutical agents. Its structure allows for modifications that can enhance potency and selectivity against specific biological targets.

  • Targeted Protein Degradation (TPD) : The compound serves as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are bifunctional molecules that induce targeted degradation of proteins, offering a novel approach to treat diseases such as cancer. The incorporation of this compound into PROTACs can influence the orientation and efficacy of these degraders, thus optimizing their drug-like properties .

Neuropharmacology

Research indicates potential applications in neuropharmacology, particularly concerning neuroprotective agents. Compounds with similar structures have shown promise in modulating neurotransmitter systems, which could lead to treatments for neurological disorders.

  • Case Study : A study explored the synthesis of derivatives based on piperidine and benzoic acid frameworks, demonstrating their ability to inhibit certain enzymes implicated in neurodegenerative diseases. Although not directly involving this compound, the findings suggest a pathway for further exploration of its derivatives in this field .

Materials Science

In materials science, this compound is being investigated for its potential use in creating functional polymers and nanomaterials.

  • Polymer Chemistry : The compound can be utilized as a building block for synthesizing polymers with specific functional properties. Its ability to form hydrogen bonds makes it suitable for enhancing the mechanical properties of polymer matrices.

Chemical Reactions Analysis

Reactivity of the Benzoic Acid Moiety

The carboxyl group undergoes classic carboxylic acid reactions:

a. Esterification
The acid reacts with alcohols under acidic or coupling conditions to form esters. For example:

4 4 Cyanopiperidin 1 yl benzoic acid+R OHH+or EDC DMAP4 4 Cyanopiperidin 1 yl benzoate ester\text{4 4 Cyanopiperidin 1 yl benzoic acid}+\text{R OH}\xrightarrow{\text{H}^+\text{or EDC DMAP}}\text{4 4 Cyanopiperidin 1 yl benzoate ester}

  • Conditions : Catalytic sulfuric acid or carbodiimide-based coupling agents (e.g., EDC) with DMAP .

  • Yield : ~50–70% for analogous compounds .

b. Amide Formation
Activation of the carboxyl group (e.g., via acyl chloride or CDI) enables coupling with amines:

Acyl chloride intermediate+R NH24 4 Cyanopiperidin 1 yl benzamide derivative\text{Acyl chloride intermediate}+\text{R NH}_2\rightarrow \text{4 4 Cyanopiperidin 1 yl benzamide derivative}

  • Key Reagents : Thionyl chloride (SOCl₂) for acyl chloride formation , or CDI for direct coupling .

  • Example : Reaction with pyrrolidine derivatives achieved 56% yield .

c. Salt Formation
The acid forms salts with bases (e.g., NaOH, amines):

4 4 Cyanopiperidin 1 yl benzoic acid+NaOHSodium 4 4 cyanopiperidin 1 yl benzoate\text{4 4 Cyanopiperidin 1 yl benzoic acid}+\text{NaOH}\rightarrow \text{Sodium 4 4 cyanopiperidin 1 yl benzoate}

  • Applications : Enhanced solubility for biological assays .

Reactivity of the 4-Cyanopiperidine Substituent

The nitrile group and piperidine ring exhibit distinct transformations:

a. Nitrile Reduction
The cyano group is reduced to a primary amine using catalytic hydrogenation or borohydride systems:

4 CyanopiperidineCoCl2/NaBH44 Aminopiperidine\text{4 Cyanopiperidine}\xrightarrow{\text{CoCl}_2/\text{NaBH}_4}\text{4 Aminopiperidine}

  • Conditions : Cobalt(II) chloride/NaBH₄ in THF .

  • Yield : >80% for analogous piperidine derivatives .

b. Nitrile Hydrolysis
Acidic or basic hydrolysis converts the nitrile to a carboxylic acid:

4 CyanopiperidineH2O H+or OH4 Carboxypiperidine\text{4 Cyanopiperidine}\xrightarrow{\text{H}_2\text{O H}^+\text{or OH}^-}\text{4 Carboxypiperidine}

  • Conditions : 6M HCl at reflux or NaOH/H₂O₂ .

  • Note : Hydrolysis selectivity depends on steric and electronic factors.

c. Piperidine Ring Functionalization

  • Alkylation/Acylation : The piperidine nitrogen reacts with alkyl halides or acyl chlorides:

    Piperidine+R XN Alkylated piperidine\text{Piperidine}+\text{R X}\rightarrow \text{N Alkylated piperidine}
    • Example : N-Methylation using methyl iodide and LDA .

  • Oxidation : Piperidine rings are oxidized to lactams under strong oxidizing conditions (e.g., KMnO₄) .

Electrophilic Aromatic Substitution (EAS)

The benzoic acid’s carboxyl group is meta-directing, but the piperidine-cyano substituent alters electronic effects:

Position Directing Effect Example Reaction
Para to COOHElectron-withdrawing (CN)Nitration, sulfonation at meta position
Ortho to COOHSteric hindrance from piperidineLimited reactivity
  • Key Finding : Nitration of analogous compounds occurs predominantly at the meta position .

Decarboxylation

Thermal or catalytic decarboxylation removes the carboxyl group:

4 4 Cyanopiperidin 1 yl benzoic acidΔ or Cu salts4 4 Cyanopiperidin 1 yl benzene+CO2\text{4 4 Cyanopiperidin 1 yl benzoic acid}\xrightarrow{\Delta \text{ or Cu salts}}\text{4 4 Cyanopiperidin 1 yl benzene}+\text{CO}_2

  • Conditions : Heating in quinoline with copper salts .

Cross-Coupling Reactions

The aromatic ring participates in Suzuki or Ullmann couplings when activated:

4 4 Cyanopiperidin 1 yl bromobenzene+Ar B OH 2Pd catalystBiaryl derivative\text{4 4 Cyanopiperidin 1 yl bromobenzene}+\text{Ar B OH }_2\xrightarrow{\text{Pd catalyst}}\text{Biaryl derivative}

  • Prerequisite : Bromination at the meta position .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(4-Cyanopiperidin-1-yl)benzoic acid with key analogs, focusing on structural features, synthesis, applications, and safety.

4-(3-Chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl)benzoic Acid (SS3)

  • Structure: Contains an azetidinone (β-lactam) ring fused with a 4-hydroxyphenyl group and a benzoic acid moiety.
  • Synthesis: Prepared via cyclocondensation of 4-[4-(hydroxybenzylidene)amino]benzoic acid with chloroacetyl chloride in dioxane .
  • Key Differences: The azetidinone ring introduces steric and electronic constraints absent in the piperidine-based target compound. The hydroxyl group may enhance hydrogen-bonding capacity compared to the cyano group.
  • Applications : Primarily explored for antimicrobial activity due to the β-lactam framework .

4-(4-Methylpiperazin-1-ylmethyl)benzoic Acid

  • Structure : Features a methylpiperazine group linked to the benzoic acid via a methylene bridge.
  • Physicochemical Properties: CAS 106261-48-7, molecular formula C13H18N2O2. The methyl group on piperazine increases lipophilicity compared to the cyano substituent .
  • Applications : Used in pharmaceutical research as an intermediate for drug discovery, particularly in kinase inhibitors .

Methyl 4-[(4-Aminopiperidin-1-yl)carbonyl]benzoate Hydrochloride

  • Structure: Incorporates an aminopiperidine carboxamide group and a methyl ester.
  • Functional Groups : The ester group reduces acidity compared to free benzoic acid, while the amine enables salt formation (hydrochloride) .
  • Applications : Employed as a synthetic precursor in peptide-mimetic drug development .

2-(4-Methyl-1,4-diazepan-1-yl)benzoic Acid Hydrochloride

  • Structure : Contains a seven-membered diazepane ring with a methyl substituent.
  • Key Differences : The larger ring size alters conformational flexibility and binding kinetics relative to piperidine derivatives. The hydrochloride salt improves solubility .
  • Applications : Investigated for central nervous system (CNS) targeting due to diazepane’s affinity for neurotransmitter receptors .

Comparative Data Table

Compound Name Core Structure Functional Groups Key Applications References
This compound Piperidine + benzoic acid -CN, -COOH Drug discovery, materials science N/A
SS3 (Azetidinone derivative) Azetidinone + benzoic acid β-lactam, -Cl, -OH Antimicrobial agents
4-(4-Methylpiperazin-1-ylmethyl)benzoic Acid Piperazine + benzoic acid -CH3, -COOH Kinase inhibitor intermediates
Methyl 4-[(4-aminopiperidin-1-yl)carbonyl]benzoate HCl Piperidine + ester -COOCH3, -NH2·HCl Peptide-mimetic synthesis
2-(4-Methyl-1,4-diazepan-1-yl)benzoic Acid HCl Diazepane + benzoic acid 7-membered ring, -CH3, -COOH·HCl CNS-targeted therapeutics

Key Observations

Electronic Effects: The cyano group in the target compound likely increases electrophilicity compared to methyl or hydroxyl substituents in analogs, impacting reactivity and binding interactions.

Ring Size and Flexibility : Piperidine (6-membered) vs. diazepane (7-membered) rings confer distinct conformational dynamics, influencing target selectivity in drug design .

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(4-cyanopiperidin-1-yl)benzoic acid typically involves:

  • Introduction of the cyanopiperidine moiety onto a benzoic acid derivative or its precursor.
  • Functional group transformations such as nitrile introduction, hydrolysis, or amidation.
  • Use of base or acid catalysis to facilitate substitution or hydrolysis steps.
  • Purification by crystallization or filtration.

The key challenge is the selective functionalization of the piperidine nitrogen and the cyano group, while maintaining the integrity of the benzoic acid structure.

Preparation via Nucleophilic Substitution and Hydrolysis

One of the most established methods involves the nucleophilic substitution of a cyano-substituted benzyl chloride derivative with a piperidine derivative, followed by hydrolysis to the corresponding benzoic acid.

Process Outline:

  • Step 1: Dissolve p-cyanobenzyl chloride in a mixed solvent of ethanol and water (ethanol:water = 2:1 by volume).
  • Step 2: Add 4-cyanopiperidine or a related piperidine derivative (e.g., methylpiperazine in analogous syntheses) in a stoichiometric molar ratio slightly in excess (e.g., 1:1.2–1.5).
  • Step 3: Heat the reaction mixture at 70–100 °C for 1–2 hours to promote substitution.
  • Step 4: Cool the mixture to room temperature and recover most of the ethanol.
  • Step 5: Add sodium hydroxide (6–6.5 equivalents) and reflux at 70–100 °C for 5–6 hours for hydrolysis of the nitrile to the carboxylic acid.
  • Step 6: Cool to room temperature, acidify slowly with dilute hydrochloric acid under ice bath conditions to pH ≈ 1.5–2.
  • Step 7: Add sodium chloride to saturation, cool to precipitate the product.
  • Step 8: Filter, wash, and dry to obtain this compound or its hydrochloride salt.

Key Parameters and Yields:

Parameter Value/Range
Solvent ratio (ethanol:water) 2:1 (v/v)
Molar ratio (benzyl chloride:piperidine) 1:1.2–1.5
Reaction temperature (substitution) 70–100 °C
Reaction time (substitution) 1–2 hours
Sodium hydroxide equivalents 6–6.5 eq
Reaction temperature (hydrolysis) 70–100 °C
Reaction time (hydrolysis) 5–6 hours
Acidification pH 1.5–2
Product form Hydrochloride salt or free acid

This method is noted for its simplicity, cost-effectiveness, and environmental friendliness due to the use of ethanol-water solvent and minimal toxic byproducts. The overall yield and purity are significantly improved compared to older methods involving harsher conditions or toxic solvents.

Alternative Method: Cyanation of Piperidone and Subsequent Functionalization

Another approach involves the cyanation of a piperidone precursor followed by amination and hydrolysis steps.

Process Outline:

  • Step 1: React 1-benzyl-4-piperidone with hydrocyanic acid under base catalysis at 0–15 °C.
  • Step 2: Heat the reaction mixture to reflux to complete cyanation.
  • Step 3: Add aniline under reflux to form 1-benzyl-4-cyano-4-anilinopiperidine.
  • Step 4: Cool and crystallize the intermediate.
  • Step 5: Treat the solid with concentrated sulfuric acid at 20–50 °C for 50–90 hours to hydrolyze the nitrile to the carboxylic acid.
  • Step 6: Quench in ice and neutralize with ammonia to pH 4–9 to precipitate the acid.
  • Step 7: Reflux the product in concentrated hydrochloric acid for 10–20 hours, cool, and crystallize to obtain the final product.

This method avoids the use of organic solvents such as dichloromethane and isopropanol, simplifying the process and reducing environmental impact. It is particularly useful for preparing substituted piperidine carboxylic acids with aniline substituents but can be adapted for cyanopiperidine derivatives.

Synthetic Modifications Using Acyl Imidazole Activation

A more advanced synthetic route involves the activation of the benzoic acid moiety using acyl imidazole intermediates to improve coupling efficiency with cyanopiperidine derivatives.

Process Outline:

  • Step 1: Prepare acyl imidazole from 4-(tert-butyldimethylsilyloxy)benzoic acid and 1,1'-carbonyldiimidazole.
  • Step 2: React the acyl imidazole with amine-functionalized cyanopiperidine derivatives in a solvent mixture of acetonitrile and dimethylformamide at 90 °C.
  • Step 3: Isolate the coupled product, which is the amide derivative of this compound.

Comparative Summary of Preparation Methods

Method Key Features Advantages Limitations
Nucleophilic substitution + hydrolysis Simple, uses ethanol-water solvent, mild conditions High yield, environmentally friendly Requires long hydrolysis time
Cyanation of piperidone + amination + hydrolysis Multi-step, uses acid catalysis, avoids organic solvents Simplified process, reduced pollution Long reaction times, multiple steps
Acyl imidazole activation coupling Efficient amide bond formation, moderate yield Versatile for derivatives, good purity Requires specialized reagents, moderate yield

Research Findings and Optimization Notes

  • The substitution reaction temperature and time critically affect the yield of the intermediate cyanopiperidine derivative; optimal conditions are 90–100 °C for 1–2 hours.
  • Hydrolysis of the nitrile to the carboxylic acid requires a strong base (NaOH) and prolonged reflux (5–6 hours) to ensure complete conversion.
  • Acidification under ice bath conditions prevents side reactions and improves crystallization of the product.
  • Use of ethanol-water mixed solvent enhances solubility and reaction kinetics while facilitating solvent recovery and reducing environmental impact.
  • Activation of carboxylic acid via acyl imidazole improves coupling efficiency with amines but requires careful control to avoid side products.
  • Avoidance of toxic solvents and reagents aligns with green chemistry principles and industrial scalability.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-Cyanopiperidin-1-yl)benzoic acid
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4-(4-Cyanopiperidin-1-yl)benzoic acid

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